![molecular formula C22H18O6 B2408367 ethyl 2-((4-(benzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)propanoate CAS No. 898447-53-5](/img/structure/B2408367.png)
ethyl 2-((4-(benzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)propanoate
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Description
Synthesis Analysis
While the exact synthesis process for “ethyl 2-((4-(benzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)propanoate” is not directly mentioned, there are related compounds that have been synthesized. For instance, a one-pot synthesis of novel ethyl 2-(benzofuran-2-yl)-4-phenylquinoline-3-carboxylates and the corresponding acids through a three-step reaction of ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate with a series of salicylaldehydes has been described .Scientific Research Applications
Organic Synthesis and Chemical Properties
- Reactivity with S-methylisothiosemicarbazide Hydroiodide : Ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates react with S-methylisothiosemicarbazide hydroiodide, forming 3-methylsulfanyl-6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazin-5(2H)-ones or 6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazine-3,5(2Н,4Н)-diones (Vetyugova et al., 2018).
- Photoinduced Oxidative Annulation : A study on photoinduced direct oxidative annulation of related compounds showed the formation of highly functionalized polyheterocyclic derivatives (Zhang et al., 2017).
Pharmacological Applications
- Cytotoxic Evaluation : Novel hexahydroquinoline derivatives containing benzofuran moiety, related to the compound of interest, were synthesized and evaluated for in vitro cytotoxicity against human hepatocellular carcinoma cell lines (Mohi El-Deen et al., 2016).
- Antimicrobial Activity : Coumarin derivatives, including those related to the compound , have been synthesized and assessed for antimicrobial activity against various bacterial strains (Mishra et al., 2014).
Material Science and Catalysis
- ZnO Nanoparticle Catalysis : The synthesis of 9H-furo[2,3-f]chromene derivatives using ZnO nanoparticles as a catalyst demonstrates the potential application of related compounds in green chemistry and catalysis (Rostami-Charati et al., 2015).
properties
IUPAC Name |
ethyl 2-[4-(1-benzofuran-2-yl)-2-oxochromen-6-yl]oxypropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O6/c1-3-25-22(24)13(2)26-15-8-9-19-16(11-15)17(12-21(23)28-19)20-10-14-6-4-5-7-18(14)27-20/h4-13H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEYULCHRBWYCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=CC=CC=C4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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